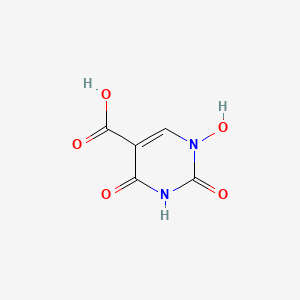
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound with the molecular formula C5H4N2O5 and a molecular weight of 172.1 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its significant role in various biochemical and industrial applications due to its unique chemical structure and properties.
准备方法
The synthesis of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of uracil derivatives under specific conditions. One common method includes the use of hydrazone derivatives, which are heated in a suitable solvent like dimethylformamide (DMF) to yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. As a uracil derivative, it can interact with nucleic acids and enzymes involved in nucleic acid metabolism . The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways .
相似化合物的比较
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Uracil: The parent compound, which lacks the hydroxy and carboxylic acid groups.
Thymine: A methylated derivative of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase with an amino group at the 4-position.
The uniqueness of this compound lies in its additional functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h1,12H,(H,9,10)(H,6,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIYZZJJQRVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
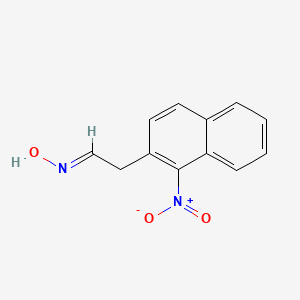
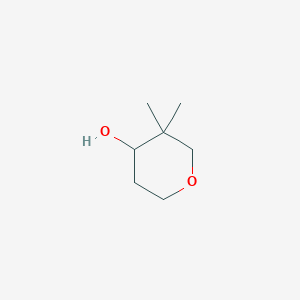
![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)
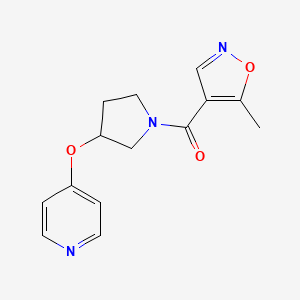
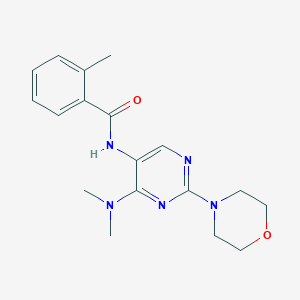
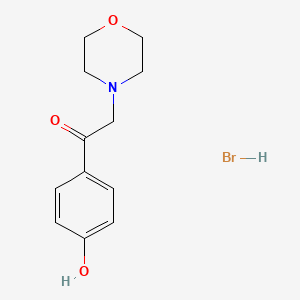
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)
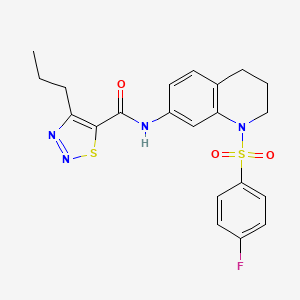
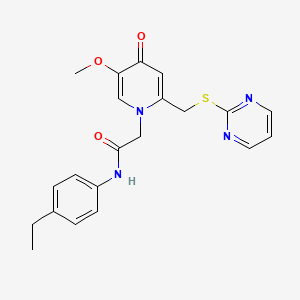
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

